

Physicochemical Characteristics of 1-(3-Fluorophenyl)piperazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **1-(3-Fluorophenyl)piperazine**, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The information presented herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

The fundamental physicochemical properties of **1-(3-Fluorophenyl)piperazine** are summarized in the tables below for quick reference and comparison.

Table 1: General Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₃ FN ₂	[1]
Molecular Weight	180.22 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	88-91 °C at 0.2 mmHg	[2]
Density	1.112 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	8.85 ± 0.10 (Predicted)	[2]

Table 2: Solubility of **1-(3-Fluorophenyl)piperazine Hydrochloride**

Solvent	Solubility
DMSO	10 mg/mL
Methanol	1 mg/mL
PBS (pH 7.2)	10 mg/mL

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of **1-(3-Fluorophenyl)piperazine** are outlined below. These protocols are based on established pharmacopeial and laboratory methods.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of **1-(3-Fluorophenyl)piperazine** using a microscale method.

Apparatus:

- Thiele tube or melting point apparatus with boiling point determination accessory
- Thermometer (calibrated)

- Capillary tubes (sealed at one end)
- Small test tube (e.g., 75 x 10 mm)
- Heating mantle or oil bath
- **1-(3-Fluorophenyl)piperazine** sample

Procedure:

- A small amount (approximately 0.5 mL) of **1-(3-Fluorophenyl)piperazine** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube or melting point apparatus.
- The apparatus is heated gently.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat is carefully adjusted to maintain a slow, steady stream of bubbles.
- The heat source is removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.^{[2][3][4]}
- The procedure is repeated to ensure accuracy.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **1-(3-Fluorophenyl)piperazine**.

Apparatus:

- Potentiometer with a pH electrode
- Burette (calibrated)
- Magnetic stirrer and stir bar
- Beaker
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- **1-(3-Fluorophenyl)piperazine** sample
- Deionized water

Procedure:

- A known concentration of **1-(3-Fluorophenyl)piperazine** is prepared in deionized water.
- The pH electrode is calibrated using standard buffer solutions.
- The sample solution is placed in the beaker with a magnetic stir bar and stirring is initiated.
- The initial pH of the solution is recorded.
- The standardized HCl solution is added in small, precise increments from the burette.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of HCl added.
- The equivalence point is determined from the inflection point of the curve.
- The pKa is calculated as the pH at the half-equivalence point.[\[5\]](#)[\[6\]](#)

Determination of Partition Coefficient (Log P) - Shake Flask Method

Objective: To determine the n-octanol/water partition coefficient (Log P) of **1-(3-Fluorophenyl)piperazine**.

Apparatus:

- Separatory funnel
- Mechanical shaker
- Centrifuge
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- **1-(3-Fluorophenyl)piperazine** sample

Procedure:

- A stock solution of **1-(3-Fluorophenyl)piperazine** of known concentration is prepared in either water or n-octanol.
- Equal volumes of pre-saturated n-octanol and pre-saturated water are added to the separatory funnel.
- A known volume of the stock solution is added to the separatory funnel.
- The funnel is stoppered and shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.
- The mixture is then allowed to stand until the two phases have completely separated. Centrifugation may be used to aid separation.

- A sample is carefully withdrawn from both the aqueous and the n-octanol layers.
- The concentration of **1-(3-Fluorophenyl)piperazine** in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[7][8]
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- Log P is the logarithm of the calculated partition coefficient.[7][8]

Biological Context and Signaling Pathways

Phenylpiperazine derivatives are known to interact with various neurotransmitter systems in the central nervous system (CNS). Based on the pharmacology of structurally similar compounds, **1-(3-Fluorophenyl)piperazine** is anticipated to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[9][10][11][12]

A plausible signaling pathway involves the interaction of **1-(3-Fluorophenyl)piperazine** with serotonin receptors, potentially acting as an agonist. This interaction can modulate downstream signaling cascades, influencing neurotransmission.



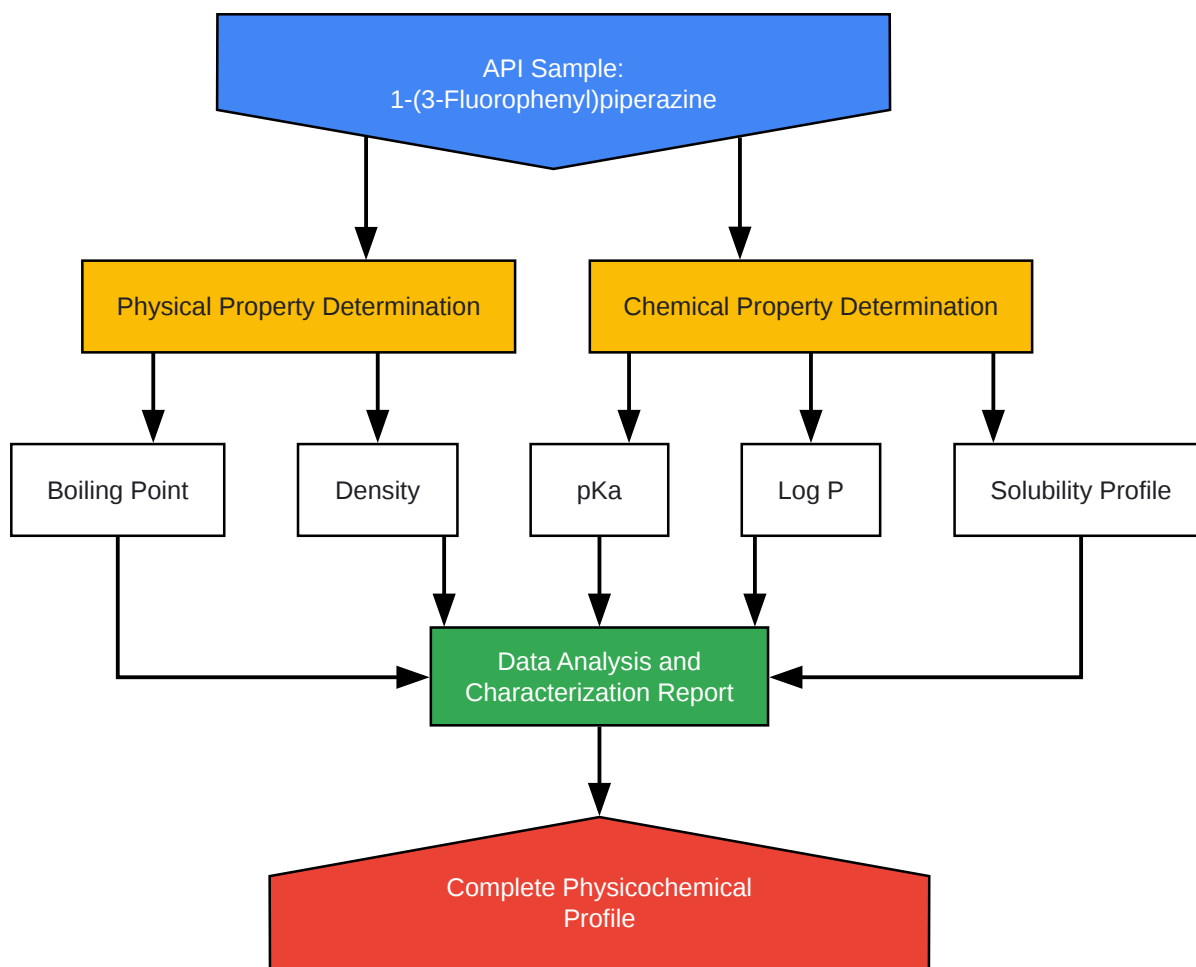
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Caption: Plausible G α i-coupled serotonin receptor signaling pathway for **1-(3-Fluorophenyl)piperazine**.

Experimental and Logical Workflows

The systematic characterization of **1-(3-Fluorophenyl)piperazine** involves a logical progression of experiments. The following diagram illustrates a typical workflow for

physicochemical profiling.



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Caption: General experimental workflow for physicochemical characterization.

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